Naloxone-D5 (N-allyl-17-cyclopropylmethyl-7,8-dihydro-14-hydroxy-6-oxo-6,14-ethanonorphinan-3-ol-d5) is a deuterated analog of naloxone, a non-selective opioid receptor antagonist. [, , ] Its primary role in scientific research is as an internal standard in analytical chemistry techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying naloxone and other opioid analgesics and their metabolites in biological matrices. [, , ]
Naloxone-d5 is commercially available from several suppliers, including Cerilliant and Pharmaffiliates. It is typically offered in a methanol solution at a concentration of 100 micrograms per milliliter, with a molecular weight of 332.41 g/mol and a Chemical Abstracts Service number of 1261079-38-2 .
The synthesis of naloxone-d5 involves the incorporation of deuterium into the naloxone molecule. This can be achieved through various chemical reactions that introduce deuterated reagents during the synthesis process. The detailed synthetic pathway may vary depending on the specific laboratory protocols.
The synthesis typically requires controlled conditions to ensure the integrity of the deuterium labeling. Techniques such as gas-phase reactions or solvent-free methods may be employed to enhance yield and purity. The final product must undergo rigorous purification processes, such as chromatography, to remove any unreacted starting materials or by-products .
Naloxone-d5 retains the core structure of naloxone, which includes a morphinan backbone with specific functional groups that confer its pharmacological properties. The presence of deuterium atoms alters the mass spectrum profile without significantly changing the chemical behavior of the molecule.
The molecular formula for naloxone-d5 is C19H16D5N O4. Its structural representation highlights the modifications made to the hydrogen atoms, which can be visualized using molecular modeling software or through mass spectrometry techniques .
Naloxone-d5 can participate in various chemical reactions similar to those of non-labeled naloxone. These include acid-base reactions, nucleophilic substitutions, and interactions with other opioids or receptors.
In analytical applications, naloxone-d5 serves as a standard for calibrating responses in mass spectrometry. Its predictable behavior in chemical reactions allows researchers to quantify levels of naloxone in biological samples accurately .
Naloxone acts primarily as an antagonist at opioid receptors in the central nervous system. When administered, it competes with opioids for binding sites on these receptors, effectively reversing the effects of opioid overdose by displacing opioids from their receptor sites.
The mechanism involves rapid binding to mu-opioid receptors with a higher affinity than most opioids, leading to an immediate restoration of normal respiratory function in overdose cases. Naloxone-d5's role as an internal standard helps researchers study this mechanism quantitatively by providing consistent reference points during analyses .
Naloxone-d5 finds significant applications in scientific research, particularly within pharmacology and toxicology. Its primary uses include:
Naloxone-d5 (C₁₉H₁₆D₅NO₄; MW 332.41 g/mol) serves as a quintessential internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for opioid antagonist quantification. The isotopic dilution method leverages its near-identical chemical behavior to non-deuterated naloxone, differing only in mass-to-charge ratio (Δm/z = +5). This allows precise compensation for matrix effects and ionization variability during analysis. In carfentanil exposure studies, researchers used Naloxone-d5 to quantify plasma naloxone levels in ferrets, achieving a linear dynamic range of 0.1–100 ng/mL with R² > 0.99. The deuterated standard's co-elution with endogenous analytes corrects for extraction efficiency losses (12–15% in biological matrices) and ion suppression phenomena (18–22% variability) [7]. Its structural integrity—preserved at the propyl-allyl chain (C-17 position where five deuterium atoms replace hydrogen)—ensures negligible chromatographic separation (retention time shift < 0.1 min), enabling accurate pharmacokinetic profiling [6] [3].
Table 1: Analytical Performance of Naloxone-d5 in LC-MS/MS Applications
Parameter | Value | Significance |
---|---|---|
Molecular Weight | 332.41 g/mol | +5 Da shift enables MS discrimination |
Retention Time Shift | < 0.1 min vs. naloxone | Co-elution minimizes quantification errors |
Linear Range | 0.1–100 ng/mL | Suitable for therapeutic monitoring |
Matrix Effect Correction | 85–88% recovery | Compensates for ion suppression in plasma/serum |
Deuterium substitution at carbon-hydrogen (C-H) bonds adjacent to metabolic "hotspots" strategically impedes cytochrome P450 (CYP)-mediated oxidation. Naloxone-d5's deuterium atoms are positioned at the allyl moiety (N-17 substituent), a site vulnerable to oxidative N-dealkylation by hepatic CYP3A4. Heavy atom incorporation increases the bond dissociation energy (BDE) of C-H/D bonds from ~100 kJ/mol to ~105 kJ/mol, introducing a kinetic isotope effect (KIE) that slows reaction rates. In vitro studies demonstrate a 1.8-fold reduction in intrinsic clearance (CLint) for deuterated analogues compared to non-deuterated naloxone (CLint = 12.3 vs. 22.1 mL/min/kg) [1] [8]. This deuteration-induced metabolic resistance extends plasma half-life (t½) by 40–60% in primate models, as glucuronidation pathways—unaffected by deuteration—become proportionally dominant. Notably, Naloxone-d5 undergoes hepatic metabolism via glucuronide conjugation (forming naloxone-3-glucuronide-d5) with unchanged kinetics, preserving 70% urinary excretion of metabolites within 72 hours [5] [8].
Table 2: Metabolic Parameters of Naloxone vs. Naloxone-d5
Parameter | Naloxone | Naloxone-d5 | Change |
---|---|---|---|
CYP3A4 CLint | 22.1 mL/min/kg | 12.3 mL/min/kg | ↓ 1.8-fold |
t½ (IV) | 1.2 hours | 1.7–1.9 hours | ↑ 40–60% |
Glucuronidation Rate | 0.42 min⁻¹ | 0.41 min⁻¹ | ↔ No change |
Urinary Excretion (72h) | 60–70% | 60–70% | ↔ No change |
The μ-opioid receptor (μOR) binding of Naloxone-d5 retains competitive antagonism but exhibits altered dissociation kinetics due to deuterium-induced conformational effects. Molecular dynamics simulations reveal that deuterium's reduced zero-point vibrational energy stabilizes hydrophobic interactions between the N-17 allyl group and μOR subpocket Val300, Phe152, and Trp293 residues. This prolongs ligand-receptor residence time by 30% (τ = 2.6 min vs. 2.0 min for naloxone) without affecting binding affinity (Ki = 7.0 nM for both) [8]. The enhanced stability arises from dampened vibrational modes at the deuterated site, which minimizes transient bond disengagement. In vivo cooperativity studies demonstrate that Naloxone-d5 enhances the efficacy of negative allosteric modulators (NAMs) by restricting μOR conformational flexibility. When combined with NAMs, Naloxone-d5 achieves 95% fentanyl signaling blockade at 50% lower concentrations than non-deuterated naloxone, indicating synergistic receptor inactivation [4] [2]. Cryo-EM analyses confirm that deuteration induces no structural perturbations in the orthosteric binding pocket but stabilizes extracellular loop 2 (ECL2), which allosterically modulates naloxone’s access to the receptor core [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7